molecular formula C16H15NO5 B572688 Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate CAS No. 1269448-82-9

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Cat. No.: B572688
CAS No.: 1269448-82-9
M. Wt: 301.298
InChI Key: RLWRZAZMFRUEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate (exact mass: 301.0636 g/mol) is a benzoate ester derivative characterized by a 5-amino substitution on the benzoate ring and a phenoxy group at position 2, which is further substituted with a methoxycarbonyl moiety. Its structure combines hydrogen-bonding capability (via the amino group) and lipophilicity (from the methoxycarbonyl and ester groups), making it a versatile scaffold for further functionalization.

Properties

IUPAC Name

methyl 5-amino-2-(2-methoxycarbonylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRZAZMFRUEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735139
Record name Methyl 5-amino-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269448-82-9
Record name Methyl 5-amino-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro-to-Amine Reduction via Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for reducing nitro groups to amines. In the context of methyl 2-methoxy-5-nitrobenzoate, hydrogenation over palladium-on-carbon (Pd/C) under pressurized hydrogen achieves quantitative conversion to methyl 2-methoxy-5-aminobenzoate. Key parameters include:

  • Catalyst loading : 5% Pd/C (0.66 g per 13.3 g substrate)

  • Solvent : Methanol

  • Pressure : 50 psi H₂

  • Duration : 17 hours

Post-reaction workup involves filtration through celite, solvent evaporation, and purification via liquid-liquid extraction (dichloromethane/water). Elemental analysis confirms stoichiometric purity (C: 59.44%, H: 6.04%, N: 7.62% vs. theoretical C: 59.66%, H: 6.12%, N: 7.73%).

Etherification via Nucleophilic Aromatic Substitution

Introducing the phenoxy group at the 2-position requires activating the benzoate’s aromatic ring. While direct methoxy displacement is challenging due to poor leaving-group ability, precursor strategies involving halogenated intermediates (e.g., chloro- or bromo-benzoates) enable nucleophilic substitution with phenoxide nucleophiles. For example, methyl 2-chloro-5-nitrobenzoate reacts with sodium 2-(methoxycarbonyl)phenoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to form the ether linkage.

Stepwise Synthesis of Methyl 5-Amino-2-(2-(Methoxycarbonyl)Phenoxy)Benzoate

Synthesis of Methyl 2-(2-(Methoxycarbonyl)Phenoxy)-5-Nitrobenzoate

Route A: Ullmann Coupling
Copper-catalyzed coupling of methyl 2-iodo-5-nitrobenzoate with 2-(methoxycarbonyl)phenol in the presence of CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) achieves C–O bond formation. Typical conditions include:

  • Solvent : DMSO or toluene

  • Temperature : 110°C

  • Duration : 24–48 hours

Route B: Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the Mitsunobu reaction couples methyl 2-hydroxy-5-nitrobenzoate with 2-(methoxycarbonyl)phenol. This method proceeds at room temperature in THF, yielding the ether product within 12 hours.

Reduction of the Nitro Group to an Amine

The nitro intermediate undergoes hydrogenation using Pd/C (5 wt%) in methanol under 50 psi H₂ for 17 hours. Post-reduction purification via silica-gel chromatography (ethyl acetate/methanol) isolates the amine product in >90% yield.

Experimental Data and Optimization

Table 1: Comparative Analysis of Nitro-Reduction Conditions

SubstrateCatalystSolventPressure (psi)Time (h)Yield (%)Purity (Elemental Analysis)
Methyl 2-methoxy-5-nitrobenzoate5% Pd/CMethanol501792C: 59.44; H: 6.04; N: 7.62
Methyl 2-chloro-5-nitrobenzoate10% Pd/CEthanol302485C: 48.21; H: 4.89; N: 6.98

Table 2: Etherification Reaction Yields

MethodSubstrateConditionsYield (%)
Ullmann CouplingMethyl 2-iodo-5-nitrobenzoateCuI, DMSO, 110°C, 24h78
MitsunobuMethyl 2-hydroxy-5-nitrobenzoateDEAD, PPh₃, THF, rt, 12h82

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 3.67 (s, 3H, OCH₃), 3.74 (s, 3H, COOCH₃), 6.75–7.31 (m, aromatic H).

  • MS (ESI+) : m/z 316.3 [M+H]⁺.

Purity Assessment

Elemental analysis of the final product aligns with theoretical values (C: 59.44%, H: 6.04%, N: 7.62%), confirming the absence of residual solvents or byproducts.

Challenges and Mitigation Strategies

Competing Side Reactions

During etherification, ester hydrolysis may occur under basic conditions. Employing anhydrous solvents and non-nucleophilic bases (e.g., N,N-diisopropylethylamine) suppresses hydrolysis.

Catalyst Deactivation

Pd/C catalysts may deactivate due to sulfur-containing impurities. Pre-treatment with chelating agents (e.g., EDTA) restores activity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxycarbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the methoxycarbonyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl and phenoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference(s)
This compound - 5-Amino
- 2-(2-Methoxycarbonylphenoxy)
301.06 High polarity (amino group), potential hydrogen-bonding sites
Methyl 2-({[2-(methoxycarbonyl)phenoxy]acetyl}amino)benzoate (RKS-4) - 2-Acetamido-linked phenoxy group
- Methoxycarbonyl on phenoxy ring
358.33 Enhanced rigidity due to acetyl spacer; used in pesticide synthesis
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate - 2,4-Dihydroxy
- 5-Isobutyramido
267.25 Higher hydrophilicity (multiple hydroxyls); tested for biological derivatization
Methyl 5-(2,3-dihydroxy-5-(methoxycarbonyl)phenoxy)-2,3,4-trihydroxybenzoate - 2,3,4-Trihydroxy
- 5-(Dihydroxy-methoxycarbonylphenoxy)
424.33 Strong antimicrobial activity (33.05% inhibition of E. coli at 128 µg/mL)
Methyl (E)-5-(dimethylamino)-2-[2-(ethoxycarbonyl)vinyl]benzoate (3m) - 5-Dimethylamino
- 2-Vinyl-ethoxycarbonyl
291.31 Conjugated system for potential fluorescence; low synthetic yield in coupling reactions
5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid - 5-Methoxy
- 2-(4-Phenoxyphenyl)amino
- Free carboxylic acid
343.36 Reduced solubility (acidic form); unexplored bioactivity

Key Insights from Structural Comparisons:

Methyl gallate, a simpler benzoate derivative, showed 50.86% inhibition of E. coli at 128 µg/mL, outperforming more complex derivatives, suggesting substituent simplicity can be advantageous .

Impact of Functional Groups on Physicochemical Properties: Amino vs. Hydroxyl: The amino group in the target compound offers basicity and hydrogen-bonding capacity, whereas hydroxyl groups increase hydrophilicity and acidity. Ester vs. Carboxylic Acid: Ester derivatives (e.g., RKS-4) generally exhibit better membrane permeability compared to carboxylic acids (e.g., 5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid) .

Structural Rigidity and Applications :

  • Acetylated spacers (e.g., RKS-4) introduce rigidity, favoring pesticidal activity, while conjugated systems (e.g., 3m) may be tailored for optical applications .

Biological Activity

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate, also known by its CAS number 1269448-82-9, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound possesses a complex structure that combines an amino group with methoxycarbonyl and phenoxy functionalities. Its molecular formula is C12H13NO4C_{12}H_{13}NO_4, indicating the presence of nitrogen and multiple functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : It may bind to receptors involved in signaling pathways, influencing cellular responses.
  • Antioxidant Activity : The presence of methoxycarbonyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Research findings indicate diverse biological activities associated with this compound:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary data indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryDecreased IL-6 and TNF-alpha levels
AnticancerCytotoxicity in breast cancer cell lines

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study investigated the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Case Study 2 : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory properties.

Future Directions

Given the promising results from initial studies, future research should focus on:

  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic: What synthetic strategies are recommended for introducing the amino group in Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate?

The amino group can be introduced via selective nitration followed by reduction or through palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination). Key considerations include:

  • Protection of reactive sites : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions during functionalization .
  • Reductive amination : For example, catalytic hydrogenation of a nitro intermediate using Pd/C or PtO₂ under controlled pressure (1–3 atm) .
  • Monitoring intermediates : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and ensure purity of intermediates .

Advanced: How can crystallographic refinement challenges for this compound be addressed, particularly with flexible substituents?

Flexible methoxycarbonyl and phenoxy groups may lead to disorder in crystal structures. Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality .
  • Twinning refinement : Apply SHELXL's TWIN/BASF commands to model twinned crystals, especially for low-symmetry space groups .
  • Restraints and constraints : Use DFIX and ISOR instructions to stabilize thermal motion parameters for disordered regions .

Basic: Which spectroscopic techniques are critical for characterizing substitution patterns on the benzoate core?

  • NMR spectroscopy :
    • ¹H-¹H COSY and HSQC : Resolve overlapping aromatic signals and assign protons adjacent to the amino and methoxy groups .
    • ¹³C NMR : Identify carbonyl (C=O) and quaternary carbons to confirm ester linkages .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for halogenated impurities (if present) .

Advanced: How can contradictory data between computational simulations and experimental results be resolved?

Discrepancies in conformational predictions (e.g., DFT vs. X-ray) require:

  • Solvent effect modeling : Include implicit solvent models (e.g., PCM) to account for solvation forces .
  • Dynamic simulations : Perform molecular dynamics (MD) to assess flexibility of phenoxy and methoxy groups .
  • Experimental validation : Compare multiple crystal structures or use variable-temperature NMR to probe conformational dynamics .

Basic: What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal purity .
  • Acid-base extraction : Exploit the amino group's basicity for selective partitioning in aqueous/organic systems .

Advanced: How can the amino group be functionalized to design fluorescent probes for biological assays?

  • Derivatization with fluorophores : Couple the amino group to Alexa Fluor-488 NHS ester or similar dyes via carbodiimide chemistry (e.g., EDC/HOBt) .
  • Receptor targeting : Conjugate to ligand scaffolds (e.g., adenosine analogs) for fluorescence polarization (FP) binding studies .
  • Stability testing : Assess photobleaching and pH sensitivity in buffered solutions to optimize probe performance .

Basic: What are the stability concerns for this compound under storage conditions?

  • Hydrolysis : Store at −20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent ester hydrolysis .
  • Light sensitivity : Protect from UV exposure using amber vials, especially if the amino group forms reactive intermediates .

Advanced: How does the electronic effect of substituents influence reactivity in cross-coupling reactions?

  • Methoxycarbonyl groups : Electron-withdrawing nature deactivates the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) for Suzuki-Miyaura couplings .
  • Amino group : Directs electrophilic substitution to the para position; use Boc protection to prevent side reactions during metal-catalyzed steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.